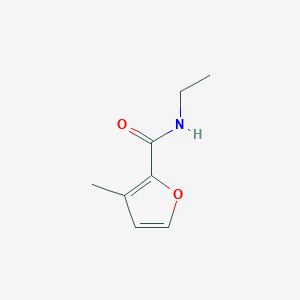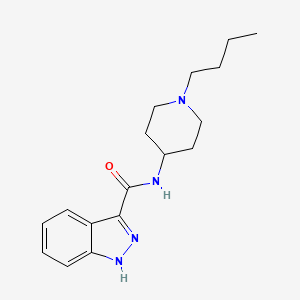![molecular formula C14H18N4O B7458498 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide, also known as PIMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PIMBA is a small molecule that belongs to the class of benzamides, and it has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide is not fully understood, but it has been shown to interact with various proteins and enzymes, including histone deacetylases, G protein-coupled receptors, and ion channels. 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to modulate the activity of these proteins, leading to its biological effects.
Biochemical and Physiological Effects:
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has also been shown to regulate the expression of various genes and proteins involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has several advantages for lab experiments, including its small size, stability, and ability to penetrate cell membranes. However, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide, including its potential applications in drug development, its mechanism of action, and its interactions with other proteins and enzymes. Further studies are also needed to determine the optimal conditions for the synthesis of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide and its potential toxicity in vivo. Additionally, the potential use of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
In conclusion, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential applications in drug development.
Synthesemethoden
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide can be synthesized using different methods, including the reaction of 3-aminopropylimidazole with 3-bromopropylbenzamide, which yields 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide as a white solid. Another method involves the reaction of 3-aminopropylimidazole with 3-(chloromethyl)benzamide. The yield of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular diseases. In cancer research, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to improve heart function and reduce damage caused by ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
3-[(3-imidazol-1-ylpropylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-14(19)13-4-1-3-12(9-13)10-16-5-2-7-18-8-6-17-11-18/h1,3-4,6,8-9,11,16H,2,5,7,10H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGDBRMTUNWSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CNCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)




![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
